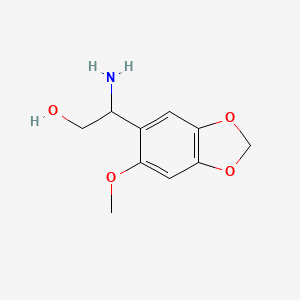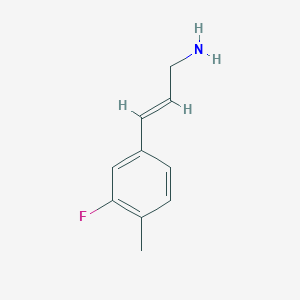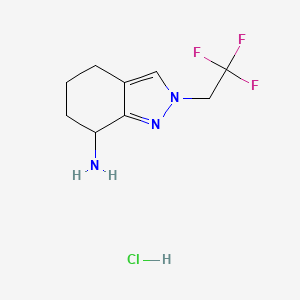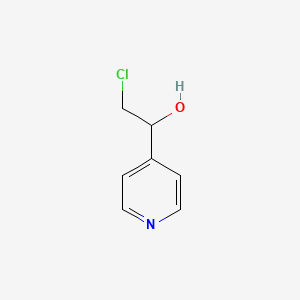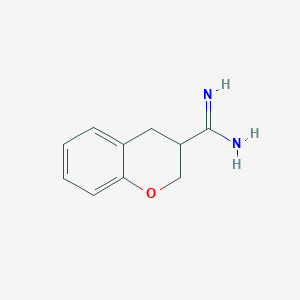
Chromane-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromane-3-carboximidamide is a heterocyclic compound that features a chromane core with a carboximidamide functional group at the third position. Chromane derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromane-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of chromone-3-carboxylic acid with ammonia or amines under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Chromane-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chromane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted chromane derivatives .
Scientific Research Applications
Chromane-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Chromane derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of chromane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the chromane core .
Comparison with Similar Compounds
Chromone-3-carboximidamide: Similar in structure but with a different functional group.
Chromane-3-carboxylic acid: Lacks the imidamide group but shares the chromane core.
Chromone derivatives: Various chromone derivatives exhibit similar biological activities but differ in their chemical properties.
Uniqueness: Chromane-3-carboximidamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-3-carboximidamide |
InChI |
InChI=1S/C10H12N2O/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H3,11,12) |
InChI Key |
LUPCVIBKZFRTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


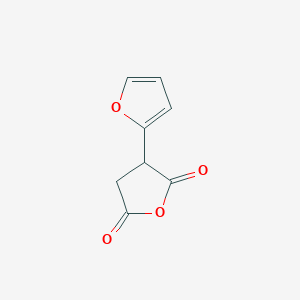
![5-(Benzo[b]thiophen-3-yl)oxazol-2-amine](/img/structure/B13589455.png)
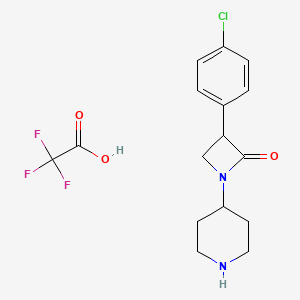
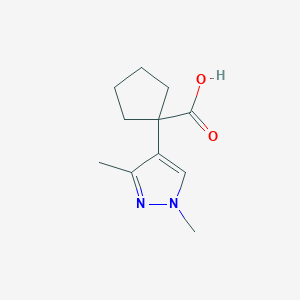
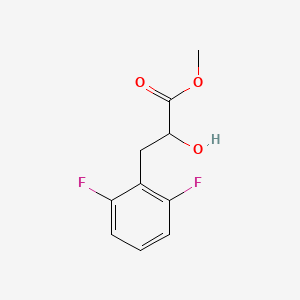
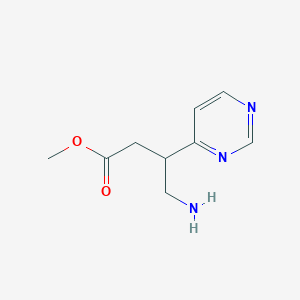


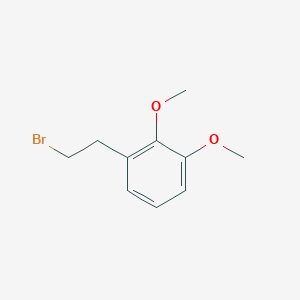
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
